molecular formula C6H5Br2N B116701 5-Bromo-2-(bromomethyl)pyridine CAS No. 145218-19-5

5-Bromo-2-(bromomethyl)pyridine

Cat. No. B116701
M. Wt: 250.92 g/mol
InChI Key: PKCHRWPMNDRVMI-UHFFFAOYSA-N
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Description

5-Bromo-2-(bromomethyl)pyridine is a chemical compound with the CAS Number: 145218-19-5. It has a molecular weight of 250.92 . It is used in the synthesis of methyleneimidazole substituted biaryls as inhibitors of human 17α-hydroxylase-17,20-lyase .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(bromomethyl)pyridine consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 5-position with a bromine atom and at the 2-position with a bromomethyl group .


Physical And Chemical Properties Analysis

5-Bromo-2-(bromomethyl)pyridine has a boiling point of 256℃ and a density of 1.955. It is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Spectroscopic and Optical Studies

5-Bromo-2-(bromomethyl)pyridine has been characterized spectroscopically, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) studies. Density functional theory (DFT) methods were employed to understand its structure and vibrational frequencies, which can contribute to the study of non-linear optical (NLO) properties and electronic structures of similar molecules (Vural & Kara, 2017).

Synthesis and Chemical Applications

This compound plays a crucial role in the efficient synthesis of various derivatives, including its use in the synthesis of rupatadine and novel pyridine-based derivatives. It serves as a key intermediate in these syntheses, demonstrating its significance in the chemical industry for producing complex molecules with potential applications in pharmaceuticals and other areas (Guo, Lu, & Wang, 2015), (Ahmad et al., 2017).

Application in Polymer Science

In the field of polymer science, derivatives of 5-Bromo-2-(bromomethyl)pyridine are used for synthesizing hyperbranched polyelectrolytes. These polymers have potential applications in various fields, including materials science and engineering (Monmoton et al., 2008).

Antimicrobial and Antitumor Activities

5-Bromo-2-(bromomethyl)pyridine derivatives have been investigated for their antimicrobial activities and potential use in antitumor applications. These studies include the synthesis of specific derivatives and their evaluation against various biological targets, indicating the compound's potential in drug discovery and development (Zhou et al., 2015).

Corrosion Inhibition

Studies have also shown the application of 5-Bromo-2-(bromomethyl)pyridine derivatives in corrosion inhibition. This application is crucial in protecting materials, especially metals, from corrosion, which has significant industrial implications (El-Lateef et al., 2015).

Safety And Hazards

5-Bromo-2-(bromomethyl)pyridine is considered hazardous. It may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to avoid contact with skin and eyes .

Future Directions

While specific future directions for 5-Bromo-2-(bromomethyl)pyridine are not mentioned in the available resources, bromopyridines are generally valuable in the field of medicinal chemistry due to their utility in the synthesis of various biologically active compounds .

properties

IUPAC Name

5-bromo-2-(bromomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCHRWPMNDRVMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634134
Record name 5-Bromo-2-(bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(bromomethyl)pyridine

CAS RN

145218-19-5
Record name 5-Bromo-2-(bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-(bromomethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 4.69 g (27 mmol) sample of 5-bromo-2-picoline from step 1 was dissolved in 250 mL of carbon tetrachloride, treated with 4.85 g (27 mmol) of N-bromosuccinimide (NBS) and 400 mg (2.4 mmol) of azobisisobutyronitrile (AIBN), and stirred at reflux for 3 h. Filtration and concentration in vacuo provided crude 5-bromo-2-bromomethylpyridine which was 64% monobrominated by NMR; no purification was attempted: NMR (CDCl3) δ4.50 (s, 2H), 7.34 (d, J=8 Hz, 1H), 7.82 (dd, J=8 and 2 Hz, 1H), 8.63 (d, J=2 Hz, 1H).
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400 mg
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Synthesis routes and methods II

Procedure details

Dissolve 2-hydroxymethyl-5-bromopyridine (5.21 g, 27.7 mmol) in 48% aqueous hydrobromic acid (20 mL). Heat the mixture at 150° C. for 2 h. Cool to ambient temperature and remove excess hydrobromic acid under vacuum. Dilute with water, add cautiously saturated aqueous NaHCO3 and extract three times with EtOAc. Dry over anhydrous Na2SO4, filter and concentrate in vacuo. Purify by chromatography on silica gel eluting with hexane/EtOAc (9:1) to give the title compound as pink oil (6.0 g, 87%) that crystallizes in the freezer.
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5.21 g
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20 mL
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Yield
87%

Synthesis routes and methods III

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Synthesis routes and methods IV

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
I Kmentova, HS Sutherland, BD Palmer… - Journal of medicinal …, 2010 - ACS Publications
New heterocyclic analogues of the potent biphenyl class derived from antitubercular drug PA-824 were prepared, aiming to improve aqueous solubility but maintain high metabolic …
Number of citations: 93 pubs.acs.org
AM Thompson, AJ Marshall, L Maes, N Yarlett… - Bioorganic & Medicinal …, 2018 - Elsevier
A 900 compound nitroimidazole-based library derived from our pretomanid backup program with TB Alliance was screened for utility against human African trypanosomiasis (HAT) by …
Number of citations: 24 www.sciencedirect.com
AZ Gonzalez, Z Li, HP Beck, J Canon… - Journal of Medicinal …, 2014 - ACS Publications
We previously reported the discovery of potent and selective morpholinone and piperidinone inhibitors of the MDM2-p53 interaction. These inhibitors have in common a carboxylic acid …
Number of citations: 70 pubs.acs.org
R Gupta, S Sharma, R Singh, RA Vishwakarma… - Pharmaceuticals, 2022 - mdpi.com
Nitroimidazole represents one of the most essential and unique scaffolds in drug discovery since its discovery in the 1950s. It was K. Maeda in Japan who reported in 1953 the first …
Number of citations: 12 www.mdpi.com
C Jagusch, M Negri, UE Hille, Q Hu, M Bartels… - Bioorganic & medicinal …, 2008 - Elsevier
Novel chemical entities were prepared via Suzuki and S N reaction as AC-ring substrate mimetics of CYP17. The synthesised compounds 1–31 were tested for activity using human …
Number of citations: 86 www.sciencedirect.com
AM Thompson, PD O'Connor, AJ Marshall… - European journal of …, 2020 - Elsevier
Phenotypic screening of a 900 compound library of antitubercular nitroimidazole derivatives related to pretomanid against the protozoan parasite Trypanosoma cruzi (the causative …
Number of citations: 13 www.sciencedirect.com
KA Mohammad - 2019 - repository.library.northeastern.edu
The serine α/β-hydrolase domain 6 (ABHD6) enzyme, a member of the endocannabinoid system, hydrolyzes the lipid signaling molecule 2-arachidonyl glycerol (2-AG) both in the CNS …
TM Bridges, JP Kennedy, CR Hopkins, PJ Conn… - Bioorganic & medicinal …, 2010 - Elsevier
This Letter describes a chemical lead optimization campaign directed at VU0238429, the first M 5 -preferring positive allosteric modulator (PAM), discovered through analog work …
Number of citations: 34 www.sciencedirect.com
J De Schutter - 2013 - escholarship.mcgill.ca
La synthase farnésyl-pyrophosphate (FPPS) est à l'origine du premier point de dérivation de la voie du mévalonate, une route biosynthétique important qui fournit des molécules de …
Number of citations: 2 escholarship.mcgill.ca

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